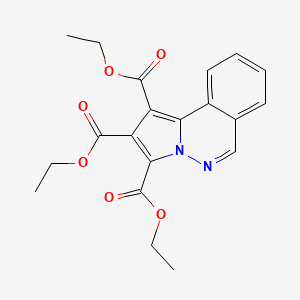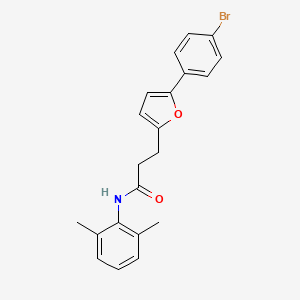![molecular formula C19H22BrN5O3S B11963591 7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11963591.png)
7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C18H21BrN6O2. This compound is part of the purine family and is characterized by its unique structure, which includes a bromobenzyl group, a morpholinyl ethyl sulfanyl group, and a purine core. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl chloride, 3-methylxanthine, and 2-(4-morpholinyl)ethanethiol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthetic routes mentioned above can be scaled up with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione undergoes several types of chemical reactions:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the morpholinyl ethyl sulfanyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could produce a sulfoxide or sulfone derivative.
Scientific Research Applications
7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in purine metabolism or receptors in the central nervous system.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Chlorobenzyl)-1,3-dimethyl-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione
- 1,3-Dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C19H22BrN5O3S |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
7-[(3-bromophenyl)methyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C19H22BrN5O3S/c1-23-16-15(17(26)22-18(23)27)25(12-13-3-2-4-14(20)11-13)19(21-16)29-10-7-24-5-8-28-9-6-24/h2-4,11H,5-10,12H2,1H3,(H,22,26,27) |
InChI Key |
FWVZAMXXASBZMT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCN3CCOCC3)CC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{(E)-[2-({[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B11963512.png)
![N-(1-methyl-2-phenylethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B11963515.png)










![2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11963580.png)
![Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-](/img/structure/B11963589.png)
